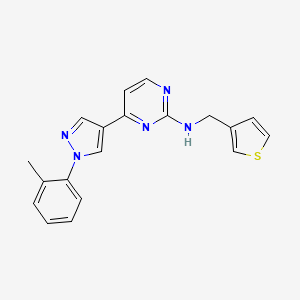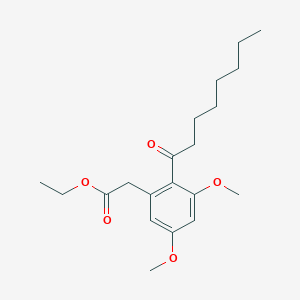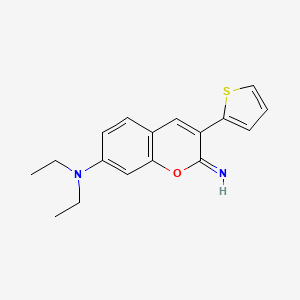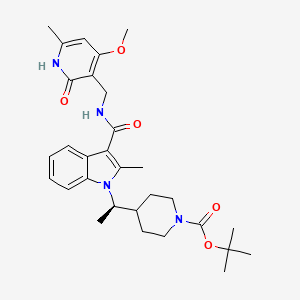
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is an organic compound with the molecular formula C14H15O4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate typically involves the reaction of benzyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene. The intermediate product, dibenzyl phosphite, is then oxidized to form the final phosphate ester .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or amines are used in substitution reactions.
Major Products
Oxidation: Dibenzyl phosphate.
Hydrolysis: Phosphoric acid and benzyl alcohol.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Scientific Research Applications
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate involves its ability to form stable phosphate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl phosphate
- Dibenzyl phosphite
- Diphenyl phosphate
- Dibutyl phosphate
Uniqueness
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable phosphate esters makes it particularly valuable in applications requiring durable and stable compounds .
Properties
Molecular Formula |
C24H25O6P |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate |
InChI |
InChI=1S/C24H25O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15H,16-20H2 |
InChI Key |
UPIBLMLGIVGEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)







